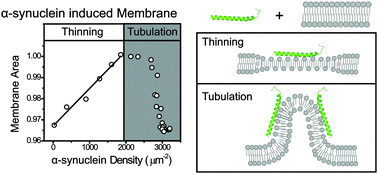Biophysics of α-synuclein induced membrane remodelling†
Physical Chemistry Chemical Physics Pub Date: 2015-02-02 DOI: 10.1039/C4CP05883F
Abstract
α-Synuclein is an intrinsically disordered protein whose aggregation is a hallmark of Parkinson's disease. In neurons, α-synuclein is thought to play important roles in mediating both endo- and exocytosis of synaptic vesicles through interactions with either the lipid bilayer or other proteins. Upon membrane binding, the N-terminus of α-synuclein forms a helical structure and inserts into the hydrophobic region of the outer membrane leaflet. However, membrane structural changes induced by α-synuclein are still largely unclear. Here we report a substantial membrane area expansion induced by the binding of α-synuclein monomers. This measurement is accomplished by observing the increase of membrane area during the binding of α-synuclein to pipette-aspirated giant vesicles. The extent of membrane area expansion correlates linearly with the density of α-synuclein on the membrane, revealing a constant area increase induced by the binding per α-synuclein molecule. The area expansion per synuclein is found to exhibit a strong dependence on lipid composition, but is independent of membrane tension and vesicle size. Fragmentation or tubulation of the membrane follows the membrane expansion process. However, contrary to BAR domain proteins, no distinct tubulation-transition density can apparently be identified for α-synuclein, suggesting a more complex membrane curvature generation mechanism. Consideration of α-synuclein's membrane binding free energy and biophysical properties of the lipid bilayer leads us to conclude that membrane expansion by α-synuclein results in thinning of the bilayer. These membrane thinning and tubulation effects may underlie α-synuclein's role in mediating cell trafficking processes such as endo- and exocytosis.


Recommended Literature
- [1] Front cover
- [2] Aluminum containing molecular bowls and pyridinophanes: use of pyridine modules to access different molecular topologies†
- [3] Functional integration of Ni–Mo electrocatalysts with Si microwire array photocathodes to simultaneously achieve high fill factors and light-limited photocurrent densities for solar-driven hydrogen evolution†
- [4] Ministry of Food.—statutory rules and orders
- [5] Inside front cover
- [6] Simple growth of BCNO@C core shell fibres and luminescent BCNO tubes†
- [7] A direct comparison of molybdenum–alkyl and molybdenum–perfluoroalkyl bond-lengths
- [8] Synthesis and thermal behavior of tin-based alloy (Sn–Ag–Cu) nanoparticles†
- [9] Defect-induced semiconductor to metal transition in graphene monoxide
- [10] Spectroscopic Raman characterization of rutherfordine: a combined DFT and experimental study†

Journal Name:Physical Chemistry Chemical Physics
Research Products
-
CAS no.: 14770-51-5
-
CAS no.: 13436-55-0
-
CAS no.: 153466-65-0









